4-Fluoro-2-nitroanisole (CAS 445-83-0) is a highly crystalline, functionalized aromatic building block characterized by its ortho-methoxy and para-fluoro substituents relative to the nitro group. Commercially available at >98% purity, it presents as a light orange to yellow solid with a melting point of 61–65 °C . In industrial procurement, it is primarily sourced as an advanced precursor for the synthesis of 4-fluoro-2-methoxyaniline via catalytic hydrogenation. The specific substitution pattern provides a unique balance of electron-donating (methoxy) and electron-withdrawing (fluoro) effects, making it a critical starting material for active pharmaceutical ingredients (APIs), particularly kinase inhibitors and 5-HT3 receptor antagonists, where the ortho-methoxy group acts as a vital hydrogen-bond acceptor .
Substituting 4-Fluoro-2-nitroanisole with closely related analogs like 2,4-difluoronitrobenzene or 4-fluoro-2-nitrotoluene severely compromises both process economics and final API efficacy. Attempting to use 2,4-difluoronitrobenzene requires an upstream nucleophilic aromatic substitution (SNAr) with sodium methoxide, a step that demands strict cryogenic control (0–5 °C) to prevent di-substitution and typically incurs a 15–20% yield penalty due to regioisomer formation [1]. Furthermore, substituting the methoxy group with a methyl group (using 4-fluoro-2-nitrotoluene) eliminates a critical hydrogen-bond acceptor required for target binding in many pharmaceutical applications, rendering the resulting downstream aniline useless for specific kinase inhibitor pharmacophores [2]. Consequently, direct procurement of 4-fluoro-2-nitroanisole is mandatory for high-yield, isomer-pure synthesis.
Procuring 4-Fluoro-2-nitroanisole directly allows for a single-step catalytic hydrogenation to 4-fluoro-2-methoxyaniline with yields exceeding 95% [1]. In contrast, utilizing the cheaper baseline precursor 2,4-difluoronitrobenzene requires a preliminary methoxylation step. This two-step route drops the overall yield to ~75-80% due to the formation of the 2-fluoro-4-methoxynitrobenzene regioisomer and requires cryogenic reactors to manage the highly exothermic SNAr reaction [2].
| Evidence Dimension | Overall yield of 4-fluoro-2-methoxyaniline and process steps |
| Target Compound Data | >95% yield (1 step, room temperature hydrogenation) |
| Comparator Or Baseline | 2,4-Difluoronitrobenzene (~75-80% yield, 2 steps requiring 0-5 °C SNAr) |
| Quantified Difference | 15-20% higher overall yield and elimination of one cryogenic reaction step |
| Conditions | Standard industrial scale-up (Pd/C hydrogenation vs. NaOMe SNAr followed by hydrogenation) |
Direct procurement of the methoxylated nitroanisole eliminates a costly, low-temperature manufacturing step and avoids complex regioisomer separation.
A major challenge in the reduction of fluorinated nitrobenzenes is the unwanted cleavage of the carbon-fluorine bond (hydrodefluorination) by palladium catalysts. 4-Fluoro-2-nitroanisole exhibits significant resistance to this side reaction, typically generating <1% defluorinated byproducts under standard Pd/C hydrogenation [1]. Conversely, 1,4-difluoro-2-nitrobenzene is highly susceptible to oxidative addition at the more electron-deficient C-F bonds, leading to 5-8% defluorination under identical conditions [2].
| Evidence Dimension | Hydrodefluorination byproduct formation |
| Target Compound Data | <1% defluorinated impurity |
| Comparator Or Baseline | 1,4-Difluoro-2-nitrobenzene (5-8% defluorinated impurity) |
| Quantified Difference | Up to 8-fold reduction in defluorination impurities |
| Conditions | Catalytic hydrogenation using 10% Pd/C in methanol, H2 atmosphere, room temperature |
Minimizing defluorination is critical for avoiding costly downstream chromatographic purification and ensuring API regulatory compliance.
The physical state of a precursor significantly impacts bulk handling, weighing accuracy, and purification options. 4-Fluoro-2-nitroanisole is a stable solid at room temperature, possessing a melting point of 61-65 °C. In stark contrast, the non-fluorinated baseline, 2-nitroanisole, is a liquid at standard conditions (melting point ~9 °C) . The solid state of the fluorinated compound allows for straightforward purification via recrystallization and avoids the complexities of dispensing viscous liquids in large-scale batch manufacturing.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | 61-65 °C (Solid) |
| Comparator Or Baseline | 2-Nitroanisole (~9 °C, Liquid) |
| Quantified Difference | >50 °C higher melting point, enabling solid-state handling |
| Conditions | Standard ambient temperature and pressure (25 °C, 1 atm) |
Solid precursors simplify gravimetric dispensing, reduce spillage risks, and enable highly efficient recrystallization during bulk procurement.
When selecting a precursor for aniline-derived APIs, the ortho-substituent is critical for target engagement. The methoxy group derived from 4-fluoro-2-nitroanisole acts as a potent hydrogen-bond acceptor. APIs synthesized from this precursor often exhibit 10- to 50-fold higher binding affinities (lower IC50) for kinase hinge regions compared to those synthesized from 4-fluoro-2-nitrotoluene, where the methyl group provides only steric bulk without hydrogen-bonding capability [1]. This makes the anisole derivative indispensable for specific medicinal chemistry programs [2].
| Evidence Dimension | Kinase hinge region binding affinity (IC50) of downstream APIs |
| Target Compound Data | High affinity (ortho-methoxy provides H-bond acceptor) |
| Comparator Or Baseline | 4-Fluoro-2-nitrotoluene (10- to 50-fold higher IC50, lacks H-bond acceptor) |
| Quantified Difference | 10x to 50x improvement in target binding affinity |
| Conditions | In vitro kinase inhibition assays of downstream ortho-substituted aniline APIs |
Procuring the methoxy-substituted precursor is non-negotiable for APIs that rely on specific hydrogen-bonding interactions for their therapeutic efficacy.
Directly following from its >95% yield in catalytic hydrogenation and <1% hydrodefluorination rate, 4-Fluoro-2-nitroanisole is the premier starting material for manufacturing 4-fluoro-2-methoxyaniline. This downstream aniline is a critical building block for 5-HT3 receptor antagonists and advanced kinase inhibitors, where high purity and absence of defluorinated impurities are required for regulatory compliance [1].
Because the methoxy group provides a vital hydrogen-bond acceptor that methyl analogs (like 4-fluoro-2-nitrotoluene) lack, this compound is specifically selected for synthesizing libraries of ortho-substituted phenylureas and benzamides. It ensures the correct electronic and steric profile for optimal target binding in structure-activity relationship (SAR) studies [2].
Due to its stable solid state at room temperature (melting point 61-65 °C), 4-Fluoro-2-nitroanisole is highly preferred over liquid analogs like 2-nitroanisole in automated, high-throughput synthesis facilities. Its physical form allows for precise gravimetric dosing and straightforward purification via recrystallization, minimizing handling errors in bulk chemical processing .
Irritant